molecular formula C14H14BrClN4O5 B2429720 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide CAS No. 353455-61-5

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Cat. No.: B2429720
CAS No.: 353455-61-5
M. Wt: 433.64
InChI Key: DSKRWIRFZTZFPC-UHFFFAOYSA-N
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Description

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C14H14BrClN4O5 and its molecular weight is 433.64. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrClN4O5/c1-7-13(15)14(20(22)23)18-19(7)6-12(21)17-9-5-10(24-2)8(16)4-11(9)25-3/h4-5H,6H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKRWIRFZTZFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC(=C(C=C2OC)Cl)OC)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a member of the pyrazole class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H14BrN4O4
  • Molecular Weight : 396.19 g/mol
  • Structure : The compound features a pyrazole ring substituted with a bromine atom and a nitro group, along with an acetamide moiety linked to a chlorinated dimethoxyphenyl group.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds structurally related to the target compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
2-(4-bromo-5-methyl-3-nitro-pyrazol-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamideMCF7 (Breast Cancer)12.50
1-acetyl-3-(3,4-dimethoxyphenyl)-5-(arylureido)pyrazolesNCI-H460 (Lung Cancer)42.30
1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazolesA549 (Lung Cancer)0.95

These results suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented. The target compound's structural components may contribute to its ability to inhibit pro-inflammatory cytokines:

Activity TypeMechanismReference
TNF-α InhibitionUp to 85% at 10 µM concentration compared to standard drug dexamethasone
IL-6 InhibitionSignificant reduction at similar concentrations

Such activities suggest that this compound could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been explored, showing effectiveness against various bacterial strains:

MicroorganismActivity (µg/mL)Reference
E. coliInhibition at 40 µg/mL
Bacillus subtilisEffective against multiple strains with significant inhibition rates

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, highlighting their pharmacological profiles:

  • Synthesis and Evaluation : A study synthesized multiple pyrazole derivatives and evaluated their anticancer activity across different cell lines. The findings demonstrated that certain substitutions on the pyrazole ring significantly enhanced cytotoxicity, suggesting structure-activity relationships that could be exploited for drug design .
  • Mechanistic Insights : Research has indicated that some pyrazole derivatives can inhibit specific kinases involved in cancer progression, such as Aurora-A kinase, with IC50 values as low as 0.067μM0.067\mu M. This highlights the potential for developing targeted therapies based on the structural features of these compounds .

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